Isodillapiole

CAS No.: 23731-63-7

Cat. No.: VC13345858

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23731-63-7 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 4,5-dimethoxy-6-prop-1-enyl-1,3-benzodioxole |

| Standard InChI | InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3 |

| Standard InChI Key | OEDZKYGAFWDLGE-UHFFFAOYSA-N |

| Isomeric SMILES | C/C=C/C1=CC2=C(C(=C1OC)OC)OCO2 |

| SMILES | CC=CC1=CC2=C(C(=C1OC)OC)OCO2 |

| Canonical SMILES | CC=CC1=CC2=C(C(=C1OC)OC)OCO2 |

| Melting Point | 55 - 56 °C |

Introduction

Chemical Structure and Physicochemical Properties

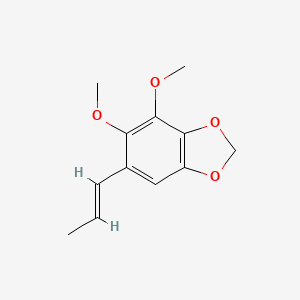

Isodillapiole (4,5-dimethoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole) belongs to the benzodioxole class, characterized by a fused bicyclic aromatic system with methoxy and propenyl substituents. The compound’s planar structure and electron-rich aromatic system contribute to its reactivity in electrophilic substitution reactions and interactions with biological targets .

Molecular Characteristics

The compound’s IUPAC name, 4,5-dimethoxy-6-[(E)-1-propenyl]-1,3-benzodioxole, reflects its substitution pattern (Table 1). Nuclear magnetic resonance (NMR) studies confirm the trans (E) configuration of the propenyl group, which is critical for its biological activity .

Table 1: Chemical Profile of Isodillapiole

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Synonyms | 17672-89-8; 4,5-Dimethoxy-6-(1-propenyl)-1,3-benzodioxole |

| Boiling Point | 312–314°C (estimated) |

| LogP (Octanol-Water) | 2.87 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

The calculated partition coefficient (LogP) of 2.87 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Structural Modification

Isolation from Natural Sources

Isodillapiole occurs naturally in Piper aduncum and Polemannia montana, typically constituting 21–33% of dill seed essential oils. Industrial-scale extraction employs supercritical distillation, yielding purities exceeding 98% .

Synthetic Derivatization

Recent work by Russian research teams has developed TPP-conjugated derivatives to enhance bioavailability and target specificity (Scheme 1) . Key synthetic steps include:

-

Hydroboration-Oxidation: Converts allyl groups to iodopropyl intermediates () using and methyl iodide .

-

Phosphonium Salt Formation: Refluxing iodinated intermediates with triphenylphosphine produces cationic TPP conjugates () with 56–75% yields .

Table 2: Synthetic Yields of Isodillapiole Derivatives

| Derivative | Linker Type | Yield (%) | Biological Target |

|---|---|---|---|

| 7a | Ether | 70 | Mitochondrial membranes |

| 7b | Ester | 68 | Cancer cell lines |

| 7c | Amide | 72 | Enzyme inhibition |

These modifications address the parent compound’s limited water solubility while preserving its bioactive core .

Genotoxic Effects on Aedes aegypti

Nuclear Abnormalities in Mosquito Larvae

Exposure to isodillapiole (20–60 µg/mL) induces dose-dependent genotoxicity in Ae. aegypti neuroblasts and oocytes (Figure 1) . A four-generation study demonstrated:

-

Micronuclei Formation: 12.3–28.7 nuclei/1,000 cells (vs. 1.2 in controls)

-

Chromosomal Breaks: 15.4% metaphase abnormalities at 60 µg/mL

-

Oviposition Suppression: 62% reduction in egg laying by G4 females

Table 3: Cumulative Genotoxic Effects Over Generations

| Generation | Micronuclei Frequency (‰) | Oviposition Rate (eggs/female) |

|---|---|---|

| G1 | 12.3 | 45.6 |

| G2 | 18.9 | 32.1 |

| G3 | 24.2 | 21.8 |

| G4 | 28.7 | 17.3 |

Mechanistic studies suggest the propenyl group intercalates into DNA, causing double-strand breaks during replication .

Antiproliferative Activity in Cancer Models

TPP-conjugated isodillapiole derivatives exhibit potent cytotoxicity against HeLa and MCF-7 cell lines (Table 4). The mitochondriotropic TPP moiety enhances accumulation in cancer cell mitochondria, disrupting electron transport chain complexes .

Table 4: Cytotoxicity of Isodillapiole Derivatives (IC50, µM)

| Cell Line | 7a (Ether) | 7b (Ester) | 7c (Amide) | Doxorubicin |

|---|---|---|---|---|

| HeLa | 8.2 | 7.9 | 9.1 | 0.45 |

| MCF-7 | 11.4 | 10.8 | 12.3 | 0.62 |

Structure-activity relationship (SAR) analysis reveals:

-

Ether linkers (7a) show superior membrane penetration

-

Amide derivatives (7c) exhibit prolonged intracellular retention

Applications in Vector Control

Field Efficacy in Tropical Regions

Brazilian trials using 0.1% isodillapiole formulations demonstrated:

-

78% larval mortality in urban water reservoirs

-

54% reduction in adult mosquito populations over 12 weeks

Future Research Directions

-

Nanoparticle Delivery Systems: Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles could enhance field stability.

-

Synergistic Formulations: Combining isodillapiole with IGRs (insect growth regulators) may prevent resistance development.

-

Neurotoxicology Studies: Long-term exposure effects on non-target organisms require evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume